molecular formula C8H8Cl2O B083199 4,6-Dichloro-2,3-dimethylphenol CAS No. 10247-85-5

4,6-Dichloro-2,3-dimethylphenol

Cat. No. B083199
CAS RN: 10247-85-5
M. Wt: 191.05 g/mol
InChI Key: UJKOQSMRLSLDHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-2,3-dimethylphenol (DCDMP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chlorinated phenol that is synthesized through a multistep process. DCDMP has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of 4,6-Dichloro-2,3-dimethylphenol is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms. This disrupts the normal functioning of the cell and ultimately leads to cell death. 4,6-Dichloro-2,3-dimethylphenol has also been shown to inhibit the growth of certain types of bacteria by interfering with their metabolic pathways.
Biochemical and Physiological Effects
4,6-Dichloro-2,3-dimethylphenol has been shown to have both biochemical and physiological effects. In vitro studies have shown that 4,6-Dichloro-2,3-dimethylphenol can inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. 4,6-Dichloro-2,3-dimethylphenol has also been shown to have antioxidant properties, which may help protect cells from oxidative damage. In vivo studies have shown that 4,6-Dichloro-2,3-dimethylphenol can reduce inflammation and improve wound healing.

Advantages And Limitations For Lab Experiments

One advantage of using 4,6-Dichloro-2,3-dimethylphenol in lab experiments is its broad-spectrum antimicrobial activity. This makes it useful for studying the effects of antimicrobial agents on a wide range of microorganisms. However, one limitation of using 4,6-Dichloro-2,3-dimethylphenol is its potential toxicity to humans and animals. Care must be taken when handling 4,6-Dichloro-2,3-dimethylphenol to avoid exposure.

Future Directions

There are several future directions for research on 4,6-Dichloro-2,3-dimethylphenol. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of 4,6-Dichloro-2,3-dimethylphenol's potential as an anticancer agent. Preliminary studies have shown that 4,6-Dichloro-2,3-dimethylphenol can inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment. Finally, more research is needed to understand the mechanism of action of 4,6-Dichloro-2,3-dimethylphenol and its potential effects on human health and the environment.
Conclusion
In conclusion, 4,6-Dichloro-2,3-dimethylphenol is a chemical compound that has potential applications in various fields, including medicine, agriculture, and environmental science. Its broad-spectrum antimicrobial activity and antioxidant properties make it useful for studying the effects of antimicrobial agents and oxidative stress on cells. However, care must be taken when handling 4,6-Dichloro-2,3-dimethylphenol due to its potential toxicity. Future research on 4,6-Dichloro-2,3-dimethylphenol should focus on developing more efficient synthesis methods, studying its potential as an anticancer agent, and understanding its mechanism of action and potential effects on human health and the environment.

Synthesis Methods

The synthesis of 4,6-Dichloro-2,3-dimethylphenol involves a multistep process that starts with the reaction of 2,4-dimethylphenol with chloroacetyl chloride to form 2-chloro-4-(chloromethyl)phenol. This intermediate is then reacted with sodium hydroxide to form 4-chloro-2-(chloromethyl)phenol. The final step involves the reaction of 4-chloro-2-(chloromethyl)phenol with sodium hydroxide and formaldehyde to form 4,6-Dichloro-2,3-dimethylphenol.

Scientific Research Applications

4,6-Dichloro-2,3-dimethylphenol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 4,6-Dichloro-2,3-dimethylphenol has been shown to have antimicrobial properties and has been used as a disinfectant in hospitals and other healthcare settings. In agriculture, 4,6-Dichloro-2,3-dimethylphenol has been used as a pesticide to control various plant diseases. In environmental science, 4,6-Dichloro-2,3-dimethylphenol has been studied for its potential to remove pollutants from water and soil.

properties

CAS RN

10247-85-5

Product Name

4,6-Dichloro-2,3-dimethylphenol

Molecular Formula

C8H8Cl2O

Molecular Weight

191.05 g/mol

IUPAC Name

4,6-dichloro-2,3-dimethylphenol

InChI

InChI=1S/C8H8Cl2O/c1-4-5(2)8(11)7(10)3-6(4)9/h3,11H,1-2H3

InChI Key

UJKOQSMRLSLDHO-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1Cl)Cl)O)C

Canonical SMILES

CC1=C(C(=C(C=C1Cl)Cl)O)C

synonyms

4,6-Dichloro-2,3-dimethylphenol

Origin of Product

United States

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